![molecular formula C21H19FN2O4 B5616304 1-benzofuran-2-yl[4-(3-fluorobenzyl)-3-oxopiperazin-1-yl]acetic acid](/img/structure/B5616304.png)
1-benzofuran-2-yl[4-(3-fluorobenzyl)-3-oxopiperazin-1-yl]acetic acid
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Overview
Description
Synthesis Analysis
The synthesis of benzofuran derivatives has been explored through various methodologies. A notable approach involves the reaction of 2-acetyl benzofuran derivatives with aromatic aldehyde derivatives in the presence of sodium hydroxide, leading to the formation of new bis benzofuran dione derivatives. Spectroscopic methods such as IR, NMR, and X-ray crystallography play a critical role in structural identification (Coskun, D., 2017).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives has been extensively characterized using spectroscopic and X-ray crystallographic techniques. For instance, the structural details of newly synthesized benzofuran derivatives have been elucidated, revealing the importance of O-H⋯O and C-H⋯O intermolecular interactions in forming supramolecular architectures (Krishna Murthy, P. et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of benzofuran derivatives has been explored through various analyses, including charge transfer studies and reactivity properties. Molecular dynamics simulations and DFT calculations have been employed to understand the stability and reactivity of these compounds in different environments (Krishna Murthy, P. et al., 2018).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of benzofuran derivatives. The crystal structure analysis reveals the importance of intermolecular interactions in determining the solid-state arrangement of these compounds, which in turn influences their physical properties (Gowda, R. et al., 2015).
Chemical Properties Analysis
The chemical properties of benzofuran derivatives, including their reactivity, stability, and interaction with other molecules, have been extensively studied. Investigations into the synthesis, reactivity, and potential applications of these compounds underscore their significance in organic and medicinal chemistry (Coskun, D., 2017).
properties
IUPAC Name |
2-(1-benzofuran-2-yl)-2-[4-[(3-fluorophenyl)methyl]-3-oxopiperazin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c22-16-6-3-4-14(10-16)12-23-8-9-24(13-19(23)25)20(21(26)27)18-11-15-5-1-2-7-17(15)28-18/h1-7,10-11,20H,8-9,12-13H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUNZGXYOFKYHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(C2=CC3=CC=CC=C3O2)C(=O)O)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzofuran-2-yl[4-(3-fluorobenzyl)-3-oxopiperazin-1-yl]acetic acid |
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